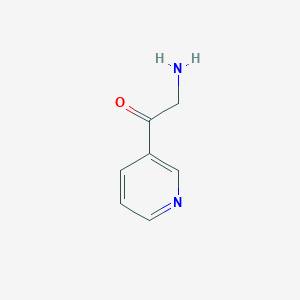

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMCORUCLRVDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-82-8 | |

| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-1-(pyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(pyridin-3-yl)ethanone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Core Physicochemical Properties

2-amino-1-(pyridin-3-yl)ethanone is a pyridinyl ethanone derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an amino group, and a ketone, makes it a versatile scaffold for the synthesis of various biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Solubility | Soluble in water and various organic solvents | --INVALID-LINK-- |

| Predicted XlogP | -0.5 | --INVALID-LINK-- |

| Predicted pKa (most basic) | 7.5 | (Predicted) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-amino-1-(pyridin-3-yl)ethanone are not extensively published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed.

Synthesis: Representative Protocol

A common route for the synthesis of similar aminoketones involves the reaction of an appropriate acetylpyridine with an aminating agent. A plausible synthesis for 2-amino-1-(pyridin-3-yl)ethanone could involve the α-bromination of 3-acetylpyridine followed by nucleophilic substitution with an amino group source.

Step 1: α-Bromination of 3-Acetylpyridine

-

Dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature while stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Amination of 2-bromo-1-(pyridin-3-yl)ethanone

-

Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

-

Add an excess of an ammonia source, such as aqueous ammonia or a protected amine, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

The reaction mixture is then concentrated, and the product is purified by column chromatography on silica gel to yield 2-amino-1-(pyridin-3-yl)ethanone.

Analytical Characterization: General Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a broad singlet for the amino protons. The chemical shifts of the pyridine protons will be influenced by the position of the acetylamino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-1-(pyridin-3-yl)ethanone would be expected to exhibit characteristic absorption bands:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

-

C=O stretching vibration of the ketone around 1680-1700 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the aminoacetyl group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and purity determination of 2-amino-1-(pyridin-3-yl)ethanone.

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).

Potential Biological Activity and Signaling Pathways

While specific biological activity for 2-amino-1-(pyridin-3-yl)ethanone is not well-documented, the pyridine scaffold is a common feature in many kinase inhibitors. Compounds containing a 3-aminopyridin-2-one core have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[1]

Potential Kinase Inhibition Workflow

The following diagram illustrates a general workflow for screening the kinase inhibitory activity of a compound like 2-amino-1-(pyridin-3-yl)ethanone.

Potential Signaling Pathway: Aurora A Kinase in Mitosis

Aurora A kinase is a key regulator of mitotic entry and spindle assembly.[2] Its dysregulation is implicated in various cancers. The diagram below illustrates a simplified signaling pathway involving Aurora A, which could be a potential target for pyridine-based inhibitors.

This guide provides a foundational understanding of 2-amino-1-(pyridin-3-yl)ethanone for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.

References

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride molecular weight and formula

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone Dihydrochloride

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a pyridinyl ethanone derivative of interest to researchers in medicinal chemistry and drug development.

Compound Identification and Properties

This compound is the salt form of the parent compound, 2-Amino-1-(pyridin-3-yl)ethanone. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its monohydrochloride form, as properties differ.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-(2'-Aminoacetyl)pyridine dihydrochloride, 2-Amino-1-[2]pyridyl-ethanone Dihydrochloride | [1][3] |

| CAS Number | 51746-82-8 | [1][4][5] |

| Molecular Formula | C₇H₁₀Cl₂N₂O (or C₇H₈N₂O·2HCl) | [1] |

| Molecular Weight | 209.07 g/mol | [1][4] |

| Appearance | Yellow Solid | [1] |

Note: Some commercial suppliers incorrectly list the molecular weight of the monohydrochloride (172.61 g/mol ) for the dihydrochloride salt. Researchers should verify the properties of the material they acquire.[3][6]

Experimental Protocols

Detailed experimental procedures for the specific synthesis of this compound are not extensively published in peer-reviewed literature. However, a general and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles for related compounds.

Proposed Synthesis of this compound

The synthesis can be logically approached via the N-protection of an amino acid, followed by conversion to an acid chloride, Friedel-Crafts acylation with pyridine, and subsequent deprotection and salt formation.

Step 1: N-Protection of Glycine

-

Dissolve glycine in a 10% sodium carbonate solution.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

-

Maintain the temperature below 5 °C and continue stirring for 2-3 hours.

-

Acidify the mixture with cold 2M HCl to precipitate the Cbz-glycine product.

-

Filter, wash with cold water, and dry the product under vacuum.

Step 2: Formation of Cbz-glycinyl Chloride

-

Suspend the dried Cbz-glycine in dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

Step 3: Friedel-Crafts Acylation (modified) This step is challenging with pyridine and typically requires specific catalysts.

-

Dissolve pyridine in a suitable solvent like nitrobenzene.

-

Add a Lewis acid catalyst (e.g., AlCl₃).

-

Add the Cbz-glycinyl chloride solution dropwise at a controlled temperature.

-

Heat the reaction mixture to facilitate the acylation at the 3-position of the pyridine ring.

-

After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto crushed ice and HCl.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 4: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the purified product from Step 3 in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere to cleave the Cbz protecting group.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Bubble dry HCl gas through the filtrate, or add a concentrated solution of HCl in isopropanol, to precipitate the dihydrochloride salt.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity using a suitable solvent system (e.g., n-Hexane:Ethyl Acetate).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]

Logical and Experimental Workflows

Visual representations of the synthesis and analysis workflows provide a clear overview of the necessary steps and their logical connections.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. AB537973 | CAS 51746-82-8 – abcr Gute Chemie [abcr.com]

- 5. eMolecules 2-Amino-1-pyridin-3-yl-ethanone dihydrochloride | 51746-82-8 | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. 51746-82-8|this compound| Ambeed [ambeed.com]

Unraveling the Potential Mechanism of Action of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an aminoethanone group. While direct experimental data on its mechanism of action is scarce, its structural similarity to two key classes of neurologically active compounds—aminopyridines and 3-acetylpyridine derivatives—provides a strong basis for inferring its potential pharmacological targets and cellular effects. The primary hypothesized mechanism of action is the blockade of voltage-gated potassium channels , a characteristic feature of aminopyridines. This action would lead to the prolongation of action potentials and enhanced neurotransmitter release. A secondary, less likely, possibility involves interactions with enzymes or other targets, as suggested by the known neurotoxic effects of 3-acetylpyridine. This guide will delve into these potential mechanisms, supported by data from related compounds, and propose experimental workflows to elucidate the precise biological activity of this compound.

Core Structural Features and Pharmacological Analogy

The structure of this compound combines the aminopyridine scaffold with a 3-acetylpyridine-like side chain.

-

Aminopyridine Core: The aminopyridine moiety is the cornerstone of drugs like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine. These compounds are well-documented blockers of voltage-gated potassium (Kv) channels.[1][2][3] By inhibiting these channels, they delay the repolarization of neuronal membranes, prolonging the duration of the action potential. This, in turn, increases the influx of calcium ions at the presynaptic terminal, leading to enhanced release of neurotransmitters such as acetylcholine.[2][3]

-

3-Acetylpyridine-like Side Chain: The 1-(pyridin-3-yl)ethanone portion of the molecule is structurally analogous to 3-acetylpyridine, a known neurotoxin and enzyme inhibitor.[4][5] 3-Acetylpyridine exerts its toxicity by acting as an antagonist of nicotinamide, leading to the depletion of NAD+ and subsequent neuronal cell death.[6] However, the presence of the amino group at the 2-position of the ethanone side chain in the compound of interest is expected to significantly alter its electronic and steric properties, and thus its biological activity, potentially mitigating the toxicity associated with 3-acetylpyridine.

Hypothesized Mechanism of Action: Potassium Channel Blockade

The most plausible mechanism of action for this compound is the blockade of voltage-gated potassium channels, mirroring the activity of other aminopyridines.

Signaling Pathway

The proposed signaling pathway initiated by the blockade of Kv channels is illustrated below:

Caption: Proposed signaling pathway of this compound.

Quantitative Data from Related Aminopyridines

To provide context for the potential potency of this compound, the following table summarizes the potassium channel blocking activity of well-characterized aminopyridines.

| Compound | Target | IC₅₀ / Kᵢ | Cell Type / Preparation | Reference |

| 4-Aminopyridine | Delayed Rectifier K+ Channels | K_d = 120 µM | Murine B lymphocytes | [7] |

| 3,4-Diaminopyridine | Voltage-gated K+ channels | More potent than 4-AP | Neurological disease models | [8] |

Experimental Protocols to Validate the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To directly measure the effect of the compound on voltage-gated potassium channels.

Methodology:

-

Cell Culture: Utilize cell lines expressing specific Kv channel subtypes (e.g., HEK293 cells transfected with Kv1.1, Kv1.2, etc.) or primary neuronal cultures.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

-

Compound Application: Apply varying concentrations of this compound to the bath solution.

-

Data Analysis: Measure the reduction in the peak potassium current and the change in the inactivation kinetics. Determine the IC₅₀ value for channel blockade.

Caption: Experimental workflow for patch-clamp analysis.

Neurotransmitter Release Assay

Objective: To assess the impact of the compound on neurotransmitter release from synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., hippocampus or cortex).

-

Loading: Load synaptosomes with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [³H]acetylcholine or a glutamate sensor).

-

Depolarization and Treatment: Depolarize the synaptosomes with an elevated potassium concentration in the presence and absence of this compound.

-

Quantification: Measure the amount of released neurotransmitter using scintillation counting or fluorescence spectroscopy.

Potential Alternative Mechanisms and Future Directions

While potassium channel blockade is the most probable mechanism, other possibilities should be considered, particularly given the 3-acetylpyridine substructure.

-

Enzyme Inhibition: The compound could potentially inhibit enzymes involved in cellular metabolism, similar to the action of 3-acetylpyridine on NAD+ dependent enzymes.[4] Enzyme inhibition assays against a panel of relevant metabolic enzymes would be necessary to explore this.

-

Receptor Binding: The aminopyridine scaffold is present in some compounds that interact with various receptors.[9] A broad receptor screening panel could identify any off-target binding.

Future research should focus on the experimental validation of the proposed mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the amino group and the ethanone side chain, would be crucial in optimizing the potency and selectivity of this compound for its primary biological target.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound is hypothesized to be primarily through the blockade of voltage-gated potassium channels . This inference is strongly supported by the well-established pharmacology of its core aminopyridine structure. This action is expected to enhance neuronal excitability and neurotransmitter release. The proposed experimental workflows provide a clear path to validating this hypothesis and elucidating the detailed pharmacological profile of this compound. A thorough investigation is warranted to determine its therapeutic potential and to differentiate its activity from the neurotoxic effects of the related compound, 3-acetylpyridine.

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Acetylpyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Amino-1-pyridin-3-ylethanone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with 2-amino-1-pyridin-3-ylethanone derivatives and structurally related compounds. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 2-aminopyridine and related pyridone structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as kinases, which are often dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminopyridine and pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. It is important to note that while these compounds are structurally related to 2-amino-1-pyridin-3-ylethanone, their activities may not be directly extrapolatable.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |

| HeLa (Cervical) | 6.29 ± 0.5 | [1] | |

| HepG-2 (Liver) | 5.14 ± 0.4 | [1] | |

| Pyrido[2,3-d]pyrimidine Derivative 2 | MCF-7 (Breast) | 10.23 ± 0.8 | [1] |

| HeLa (Cervical) | 12.54 ± 1.1 | [1] | |

| HepG-2 (Liver) | 11.87 ± 0.9 | [1] | |

| Pyrido[2,3-d]pyrimidine Derivative 7 | MCF-7 (Breast) | 15.67 ± 1.3 | [1] |

| HeLa (Cervical) | 9.72 ± 0.9 | [1] | |

| HepG-2 (Liver) | 17.52 ± 1.5 | [1] | |

| (+)-nopinone-based 2-amino-3-cyanopyridine 4f | A549 (Lung) | 23.78 | [2] |

| MKN45 (Gastric) | 67.61 | [2] | |

| MCF7 (Breast) | 53.87 | [2] | |

| (+)-nopinone-based 2-amino-3-cyanopyridine 4j | A549 (Lung) | >100 | [2] |

| MKN45 (Gastric) | 85.43 | [2] | |

| MCF7 (Breast) | 78.92 | [2] | |

| (+)-nopinone-based 2-amino-3-cyanopyridine 4k | A549 (Lung) | >100 | [2] |

| MKN45 (Gastric) | 92.11 | [2] | |

| MCF7 (Breast) | 88.34 | [2] |

Antimicrobial Activity

The pyridine nucleus is also a key feature in many compounds with potent antimicrobial properties. 2-aminopyridine derivatives have been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminopyridine and pyrido[2,3-d]pyrimidine derivatives, indicating their efficacy against various bacterial species.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Aminopyridine Derivative 2c | Staphylococcus aureus | 39 ± 0.000 | [3] |

| Bacillus subtilis | 39 ± 0.000 | [3] | |

| Bacillus cereus | 78 ± 0.000 | [3] | |

| Enterococcus faecalis | 78 ± 0.000 | [3] | |

| Micrococcus luteus | 78 ± 0.000 | [3] | |

| Listeria monocytogenes | 156 ± 0.000 | [3] | |

| Pyrido[2,3-d]pyrimidine Derivative 1 | Escherichia coli | 50 | [1] |

| Pseudomonas aeruginosa | 50 | [1] | |

| Staphylococcus aureus | 100 | [1] | |

| Enterococcus faecalis | 100 | [1] | |

| Pyrido[2,3-d]pyrimidine Derivative 12 | Escherichia coli | 50 | [1] |

| Pseudomonas aeruginosa | 50 | [1] | |

| Staphylococcus aureus | >100 | [1] | |

| Enterococcus faecalis | 100 | [1] | |

| Pyrido[2,3-d]pyrimidine Derivative 13 | Escherichia coli | 50 | [1] |

| Pseudomonas aeruginosa | 100 | [1] | |

| Staphylococcus aureus | >100 | [1] | |

| Enterococcus faecalis | >100 | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are the methodologies for two key assays commonly used in the evaluation of anticancer and antimicrobial agents.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[4][5]

-

Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound.[4] Incubate for a further 24-72 hours.[4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.[6]

Signaling Pathways

While specific signaling pathway modulation by 2-amino-1-pyridin-3-ylethanone derivatives is not extensively documented, related pyridine-containing compounds are known to inhibit various protein kinases involved in cancer progression. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell growth and survival.

Disclaimer: Due to the limited availability of specific biological data for 2-amino-1-pyridin-3-ylethanone derivatives, this guide utilizes information from structurally related compounds to provide a representative overview. The presented data and pathways should be considered as a reference for potential biological activities and mechanisms of action, and further experimental validation is necessary for any specific derivative of interest.

References

In-Depth Technical Guide: Safety and Handling of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a chemical intermediate used in pharmaceutical research and development. Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-(2-Aminoacetyl)pyridine dihydrochloride, 2-Amino-1-(3-pyridinyl)ethanone dihydrochloride |

| CAS Number | 51746-82-8[1][2] |

| Molecular Formula | C₇H₈N₂O · 2HCl |

| Molecular Weight | 209.07 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid/powder |

| Melting Point | 192-228 °C (decomposes)[3] |

| Boiling Point | Data not available |

| Solubility | Data not available (expected to be soluble in water) |

| Flash Point | Data not available |

| Stability | Stable under recommended storage conditions |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Irritation | 2 | H315: Causes skin irritation[3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory to minimize exposure risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to prevent inhalation of dust.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-sleeved lab coat must be worn.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.

Safe Handling and Storage Protocols

General Handling Protocol

A systematic approach is crucial when handling this powdered chemical. The following workflow outlines the recommended procedure.

Caption: Safe Handling Workflow for Powdered Chemicals.

Specific Handling Precautions

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.

-

Keep the container tightly sealed.

-

Store locked up, accessible only to authorized personnel.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure.

Emergency Response Workflow

Caption: First Aid and Emergency Response Protocol.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Management

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up:

-

Wear appropriate PPE.

-

Avoid creating dust.

-

Carefully sweep or scoop up the spilled material.

-

Place the material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water.

-

Waste Disposal

-

Disposal of this chemical and its container must be done in accordance with all local, state, and federal regulations.

-

Dispose of contents/container to an approved waste disposal plant.[4] Do not allow the material to enter drains or waterways.

Toxicological and Biological Information

Toxicological Summary

-

Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[3]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information available regarding the specific biological activities or signaling pathways associated with this compound. This compound is primarily used as a building block in the synthesis of more complex molecules for drug discovery, and its intrinsic biological effects have not been characterized in publicly accessible literature. Researchers should handle this compound based on its potential hazards as an unevaluated chemical entity.

References

Technical Guide: Material Safety Data Sheet for 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

Chemical Identification and Physical Properties

This section summarizes the basic chemical identifiers and physical properties of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride and its related salts.

| Property | This compound | 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride | 2-amino-1-pyridin-4-ylethanone, dihydrochloride (Analog) |

| CAS Number | 51746-82-8[1] | 93103-00-5[2] | 51746-83-9[3] |

| Molecular Formula | C₇H₈N₂O · 2HCl[3] | C₇H₉ClN₂O[2] | C₇H₈N₂O · 2HCl[3] |

| Molecular Weight | 209.07 g/mol [3] | 172.61 g/mol [1][2] | 209.07 g/mol [3] |

| Melting Point | No data available | No data available | 192-228 °C (decomposes)[3] |

| Appearance | No data available | No data available | Solid |

| Solubility | No data available | No data available | Soluble in Ethanol[3] |

Hazard Identification and GHS Classification

The following Globally Harmonized System (GHS) classification is based on data for the structural analog, 2-amino-1-pyridin-4-ylethanone, dihydrochloride.[3] It is recommended to handle this compound with the same precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

GHS Hazard Communication Workflow

Caption: GHS Hazard Communication Workflow for Aminopyridine Derivatives.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols involving this compound have not been identified in the reviewed literature. The following guidelines are based on standard laboratory practices for handling potentially hazardous aminopyridine compounds.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves frequently and after any sign of contamination.[4]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3]

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help immediately.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Accidental Release Measures

-

Spill Cleanup: Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Toxicological Information

No specific toxicological studies (e.g., LD50) for this compound were found. The GHS classification for the 4-pyridinyl analog suggests that the compound is harmful if swallowed.[3] Aminopyridine derivatives, in general, can be toxic and may affect the central nervous system.

Conclusion

This compound is a research chemical for which a complete safety profile is not yet established. The information provided in this guide, largely based on data from structurally similar compounds, indicates that it should be handled with care, treating it as a potentially hazardous substance. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to the safety precautions outlined above. Further toxicological studies are required to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the laboratory-scale synthesis of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described three-step synthesis starts from the readily available 3-acetylpyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Parameter | 3-Acetylpyridine (Starting Material) | 2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide (Intermediate) | 2-amino-1-(3-pyridinyl)-ethanone hydrochloride (Final Product) |

| Molecular Formula | C₇H₇NO | C₇H₇Br₂NO | C₇H₉ClN₂O |

| Molecular Weight | 121.14 g/mol | 280.95 g/mol | 172.61 g/mol |

| Appearance | Colorless to yellow liquid | Off-white to yellow solid | White to off-white solid |

| Melting Point | 13-14 °C | Not available | Not available |

| Purity | ≥98% | Typically >95% | ≥97% |

| CAS Number | 350-03-8 | 17694-68-7 | 93103-00-5[1] |

Experimental Protocols

This synthesis is performed in three main stages:

-

α-Bromination of 3-acetylpyridine to yield 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide.

-

Amination of the α-bromo ketone intermediate via the Delépine reaction to form 2-amino-1-(3-pyridinyl)-ethanone.

-

Salt Formation to produce the final 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Chloroform is a suspected carcinogen. Handle with appropriate precautions.

Protocol 1: Synthesis of 2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide

This protocol describes the α-bromination of 3-acetylpyridine.

Materials and Reagents:

-

3-Acetylpyridine

-

Bromine (Br₂)

-

Glacial Acetic Acid

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-acetylpyridine (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide.

Protocol 2: Synthesis of 2-amino-1-(3-pyridinyl)-ethanone (Delépine Reaction)

This protocol utilizes the Delépine reaction for the selective synthesis of the primary amine.[2][3]

Materials and Reagents:

-

2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide

-

Hexamethylenetetramine (HMTA)

-

Chloroform

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in chloroform.

-

Heat the mixture to reflux for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

-

Cool the mixture and collect the precipitate by filtration. Wash with chloroform and dry.

-

To the dried quaternary ammonium salt, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours to hydrolyze the salt.

-

Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and basify to a pH of >10 with a cold sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-1-(3-pyridinyl)-ethanone as a crude oil or solid.

Protocol 3: Preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride

This protocol describes the formation of the final hydrochloride salt.

Materials and Reagents:

-

Crude 2-amino-1-(3-pyridinyl)-ethanone

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid solution in diethyl ether (2M) or gaseous hydrogen chloride

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude 2-amino-1-(3-pyridinyl)-ethanone in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue the addition until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for the preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.

References

Application Note: Quantitative Analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

2-Amino-1-(pyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of final products. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride in solution. The method is simple, rapid, and suitable for routine quality control analysis.

Principle

The method utilizes RP-HPLC with a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by UV detection at a wavelength corresponding to the maximum absorbance of the analyte. The pyridine functional group in the molecule provides strong UV absorbance, making this a sensitive detection method.

Experimental Protocol

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

HPLC vials with caps and septa.

-

Syringe filters (0.45 µm, nylon or PTFE).

-

-

Reagents and Materials:

-

This compound reference standard (CAS: 51746-82-8)[1].

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium phosphate monobasic (KH₂PO₄, analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade or Milli-Q).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methods for similar pyridine derivatives and amino compounds.[2][3][4][5]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 258 nm |

| Run Time | 10 minutes |

Rationale for Wavelength Selection: The UV spectrum of similar pyridine-containing compounds shows significant absorbance maxima around 258-260 nm.[6] This wavelength provides high sensitivity for the analyte while minimizing interference from common solvents.

Preparation of Solutions

-

Phosphate Buffer (25 mM, pH 3.0):

-

Weigh 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Mobile Phase:

-

Mix 200 mL of HPLC grade acetonitrile with 800 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).

-

Degas the solution by sonicating for 15-20 minutes or by using an online degasser.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

System Suitability

Before starting the analysis, the chromatographic system must meet predefined suitability parameters. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Data Presentation and Results

The method was validated for linearity, precision, and accuracy according to ICH guidelines.

Calibration Curve

A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 18,540 |

| 5 | 92,650 |

| 10 | 185,410 |

| 25 | 463,200 |

| 50 | 927,150 |

| 100 | 1,855,300 |

-

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

-

Correlation Coefficient (r²): > 0.999

Quantification

The concentration of this compound in the sample solution can be calculated using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualized Workflow

The following diagram illustrates the general workflow for the quantification of this compound using this HPLC protocol.

Caption: HPLC quantification workflow from preparation to final report.

References

- 1. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of an HPLC-PDA Method for the Simultaneous Estimation of Three Antibiotics in Pharmaceutical Formulations and Bovine Milk and Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine | SIELC Technologies [sielc.com]

Application Note: NMR Spectroscopic Analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, a key intermediate in pharmaceutical synthesis. The provided methodologies and data will aid in the structural elucidation and purity assessment of this compound.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Accurate structural confirmation and purity determination are essential for its use in drug discovery and development. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information. This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following tables provide predicted chemical shifts (δ) based on the analysis of structurally similar compounds, including 3-acetylpyridine and 2-aminoacetophenone hydrochloride. Protonation of the pyridine nitrogen and the amino group is expected to cause a significant downfield shift of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 9.0 - 9.2 | s | - |

| H-6' | 8.8 - 9.0 | d | ~5 |

| H-4' | 8.6 - 8.8 | d | ~8 |

| H-5' | 7.8 - 8.0 | dd | ~8, 5 |

| -CH₂- | 4.5 - 4.8 | s | - |

| -NH₃⁺ | 8.5 - 9.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-3' | 130 - 135 |

| C-5' | 125 - 130 |

| C-6' | 150 - 155 |

| C-2' | 145 - 150 |

| C-4' | 140 - 145 |

| -CH₂- | 45 - 50 |

Experimental Protocols

The following protocols describe the preparation of the NMR sample and the acquisition of ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents due to the polar and salt nature of the analyte. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be applied to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For samples in D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Temperature: 298 K (25 °C).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Temperature: 298 K (25 °C).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the internal standard.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Relationship between NMR data and structural information.

Application Notes and Protocols: 2-Amino-1-(pyridin-3-yl)ethanone as a Precursor in the Synthesis of Thieno[2,3-b]pyridines with Potential Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-1-(pyridin-3-yl)ethanone as a valuable precursor for the preparation of fused heterocyclic compounds, specifically focusing on the synthesis of thieno[2,3-b]pyridines. These compounds have garnered significant interest in medicinal chemistry due to their potential as potent inhibitors of Pim-1 kinase, a key target in cancer therapy. The following sections detail the synthetic protocols, quantitative data, and the biological context for the application of these compounds.

Introduction

Fused pyridine derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. Among them, thieno[2,3-b]pyridines have emerged as a privileged scaffold in drug discovery, exhibiting promising anticancer properties. One of the key synthetic strategies for accessing these molecules is the Gewald multicomponent reaction, which allows for the efficient construction of the 2-aminothiophene core, a crucial intermediate for the subsequent cyclization to the thieno[2,3-b]pyridine system. This document outlines the use of 2-Amino-1-(pyridin-3-yl)ethanone as a ketone component in the Gewald reaction for the synthesis of novel thieno[2,3-b]pyridine derivatives with potential Pim-1 kinase inhibitory activity.

Synthetic Applications of 2-Amino-1-(pyridin-3-yl)ethanone

2-Amino-1-(pyridin-3-yl)ethanone serves as a versatile building block in organic synthesis. Its ketone functionality allows it to participate in various condensation reactions, while the aminopyridine moiety can be involved in cyclization and other transformations. A particularly effective application is its use in the Gewald reaction to synthesize polysubstituted 2-aminothiophenes. These intermediates can then be further elaborated to construct fused heterocyclic systems like thieno[2,3-b]pyridines.

Synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. This reaction provides a straightforward route to highly functionalized 2-aminothiophenes.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile (A Key Intermediate)

This protocol describes the synthesis of a 2-aminothiophene derivative using 2-Amino-1-(pyridin-3-yl)ethanone via the Gewald reaction.

Materials:

-

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (1.73 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is treated with morpholine (1.74 g, 20 mmol).

-

The reaction mixture is heated at reflux for 2 hours.

-

The solvent is evaporated under reduced pressure.

-

The remaining solid is triturated with diethyl ether, collected by filtration, and washed with diethyl ether.

-

The crude product is recrystallized from ethanol to afford the pure 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile.

Characterization Data (Hypothetical):

-

Appearance: Yellow solid

-

Yield: 85%

-

Melting Point: 185-187 °C

-

IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN), 1620 (C=C)

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.95 (d, J=2.0 Hz, 1H), 8.50 (dd, J=4.8, 1.6 Hz, 1H), 8.10 (dt, J=8.0, 2.0 Hz, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 7.20 (s, 2H, NH₂), 6.80 (s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 152.1, 149.8, 148.5, 135.0, 133.2, 123.8, 117.5, 115.6, 90.2.

-

MS (EI): m/z (%) 215 (M⁺, 100).

Protocol 2: Synthesis of 3-Amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide

This protocol describes the cyclization of the 2-aminothiophene intermediate to the target thieno[2,3-b]pyridine scaffold.

Materials:

-

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

-

Formamide

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile (2.14 g, 10 mmol) in formamide (20 mL) is heated at 180 °C for 4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a mixture of DMF and water to yield the pure 3-Amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide.

Characterization Data (Hypothetical):

-

Appearance: Off-white solid

-

Yield: 75%

-

Melting Point: >300 °C

-

IR (KBr, cm⁻¹): 3430, 3320, 3180 (NH₂), 1660 (C=O)

-

¹H NMR (400 MHz, DMSO-d₆) δ: 9.10 (s, 1H), 8.80 (d, J=4.5 Hz, 1H), 8.60 (d, J=8.0 Hz, 1H), 8.20 (s, 2H, NH₂), 7.90 (s, 2H, CONH₂), 7.60 (m, 2H).

-

MS (EI): m/z (%) 284 (M⁺, 100).

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of thieno[2,3-b]pyridine derivatives based on literature precedents for similar substrates.

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-1-(pyridin-3-yl)ethanone, Malononitrile, Sulfur | Morpholine | Ethanol | Reflux | 2 | ~85 |

| 2 | 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile | Formamide | Formamide | 180 | 4 | ~75 |

Biological Activity and Signaling Pathway

Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers. Pim-1 kinase plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating several downstream targets. Inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[1][2]

Pim-1 Kinase Signaling Pathway

The following diagram illustrates the central role of Pim-1 kinase in promoting cell survival and proliferation and how its inhibition by thieno[2,3-b]pyridine derivatives can lead to apoptosis.

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives from 2-Amino-1-(pyridin-3-yl)ethanone is depicted below.

Caption: Synthetic and Evaluation Workflow.

Conclusion

2-Amino-1-(pyridin-3-yl)ethanone is a readily accessible precursor for the synthesis of biologically active thieno[2,3-b]pyridine derivatives. The Gewald multicomponent reaction provides an efficient and atom-economical route to key 2-aminothiophene intermediates, which can be subsequently cyclized to the desired fused heterocyclic system. The resulting thieno[2,3-b]pyridines show promise as inhibitors of Pim-1 kinase, a validated target in oncology. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions and exploration of the substituent scope on the thieno[2,3-b]pyridine core could lead to the discovery of novel and more potent anticancer agents.

References

Application Note: A Detailed Protocol for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone

Abstract

This document provides a comprehensive experimental protocol for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone to synthesize N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide. N-acetylation is a fundamental chemical transformation in organic synthesis, often employed to protect primary and secondary amines or to synthesize biologically active amide compounds.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a step-by-step guide from reaction setup to product characterization.

Introduction

The acetylation of amines is a crucial reaction for the protection of amino groups during multi-step synthetic processes.[3] The resulting acetamide is generally stable under various reaction conditions.[4] The process typically involves the reaction of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.[2] This protocol details a standard and efficient method for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone using acetic anhydride. The starting material is a key building block in medicinal chemistry, and its N-acetylated derivative serves as an important intermediate for the synthesis of more complex molecules.

Reaction Scheme:

Figure 1: N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone using acetic anhydride to yield N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide and acetic acid as a byproduct.

Experimental Protocol

This protocol is based on well-established methods for the acetylation of primary amines.[1][5]

Materials and Equipment

Reagents:

-

2-amino-1-(pyridin-3-yl)ethanone (or its hydrochloride salt)

-

Acetic Anhydride (Ac₂O), ≥98%

-

Pyridine (dried) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes) and recrystallization (e.g., Ethanol, Ethyl Acetate)

-

Deionized water

Equipment:

-

Round-bottom flasks and stir bars

-

Magnetic stirrer hotplate

-

Ice bath

-

Dropping funnel or syringe

-

Condenser and argon/nitrogen inlet (optional, for anhydrous conditions)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Glass funnels and beakers

-

pH paper

-

Column for flash chromatography (if required)

-

Melting point apparatus

-

NMR tubes, IR spectrometer, Mass spectrometer

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(pyridin-3-yl)ethanone (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine). If using the hydrochloride salt, add triethylamine (2.2 eq.) to first neutralize the salt and then act as a base for the acetylation. If using the free base, add pyridine or triethylamine (1.2-1.5 eq.).

-

Addition of Acetylating Agent: Cool the stirring solution to 0 °C using an ice bath. Add acetic anhydride (1.2-1.5 eq.) dropwise to the mixture over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes as eluent). The reaction is complete when the starting amine spot is no longer visible under a UV lamp.

-

Work-up and Extraction:

-

Upon completion, quench the reaction by slowly adding deionized water or saturated NaHCO₃ solution to decompose excess acetic anhydride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[4]

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) or by silica gel column chromatography to yield the pure N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the pyridyl protons, a singlet for the acetyl methyl group, a doublet for the methylene protons adjacent to the amide, and a triplet for the N-H proton.

-

¹³C NMR: Expect signals for the ketone and amide carbonyls, aromatic carbons of the pyridine ring, the acetyl methyl carbon, and the methylene carbon.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the ketone C=O stretch (around 1700 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹).

-

Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Data Presentation

The following table summarizes the key quantitative data for the experiment.

| Parameter | Reactant (2-amino-1-(pyridin-3-yl)ethanone) | Product (N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide) |

| Molecular Formula | C₇H₈N₂O | C₉H₁₀N₂O₂ |

| Molecular Weight | 136.15 g/mol | 178.19 g/mol |

| Appearance | Off-white to yellow solid | White to off-white solid |

| Molar Equivalents | 1.0 | - |

| Theoretical Yield | - | (Mass of reactant / MW of reactant) * MW of product |

| Actual Yield | - | To be determined experimentally |

| Melting Point | - | To be determined experimentally |

| Key ¹H NMR Signals (Expected) | - | δ ~8.5-9.2 (pyridyl), ~7.5-8.0 (pyridyl), ~4.5 (d, 2H, CH₂), ~2.0 (s, 3H, CH₃), ~8.4 (t, 1H, NH) |

| Key IR Bands (Expected) | ~3350 (N-H), ~1680 (C=O) cm⁻¹ | ~3300 (N-H), ~1700 (C=O, ketone), ~1650 (C=O, amide) cm⁻¹ |

Visualization

Experimental Workflow Diagram

Caption: Workflow for N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone.

Safety Precautions

-

Acetic Anhydride: Corrosive, lachrymatory, and reacts exothermically with water. Handle only in a well-ventilated fume hood.

-

Pyridine/Triethylamine: Flammable, toxic, and have strong odors. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure an emergency eyewash and shower are accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. ias.ac.in [ias.ac.in]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

common side reactions in the synthesis of 2-amino-1-pyridin-3-ylethanone

Technical Support Center: Synthesis of 2-amino-1-pyridin-3-ylethanone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1-pyridin-3-ylethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-amino-1-pyridin-3-ylethanone?

A common and direct method for the synthesis of α-amino ketones is the α-amination of the corresponding ketone.[1][2] For 2-amino-1-pyridin-3-ylethanone, this would typically involve the α-amination of 3-acetylpyridine. Other potential routes could involve multi-step syntheses starting from different pyridine derivatives.[3][4]

Q2: What are the potential side reactions I should be aware of during the α-amination of 3-acetylpyridine?

During the α-amination of ketones, several side reactions can occur, leading to impurities and reduced yields. These can include:

-

Over-oxidation: Further oxidation of the desired product.[2]

-

Fragmentation: Cleavage of the molecule.[2]

-

Homocoupling: Dimerization of the starting ketone.[2]

-

Reductive Amination Products: Formation of amino alcohols if a reducing agent is present or formed in situ.[5]

-

Competitive Cyclization or Dimerization: Particularly if the reaction conditions promote intermolecular reactions.[6]

Troubleshooting Guides

Issue 1: Low yield of 2-amino-1-pyridin-3-ylethanone and presence of multiple unidentified spots on TLC.

-

Possible Cause: This is often indicative of multiple side reactions occurring simultaneously. The reaction conditions may be too harsh, or the reagents may not be suitable for the substrate.

-

Troubleshooting Steps:

-

Reaction Condition Optimization:

-

Temperature: Lower the reaction temperature to minimize side reactions. Some α-amination reactions are performed at temperatures as low as -70°C.[3]

-

Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

-

-

Reagent Selection:

-

Aminating Agent: The choice of the nitrogen source is critical. Different aminating agents (e.g., azodicarboxylates, sulfonamides) will have different reactivity profiles.[1][2]

-

Catalyst: If using a catalyst, ensure it is appropriate for the desired transformation. For instance, iron-catalyzed oxidative α-amination has been reported, but requires careful control to avoid side reactions.[2]

-

-